"N-(2-Bromo-4,5-dichlorophenyl)acetamide" CAS number 1940-31-4
"N-(2-Bromo-4,5-dichlorophenyl)acetamide" CAS number 1940-31-4
An In-depth Technical Guide to N-(2-Bromo-4,5-dichlorophenyl)acetamide
This guide provides a comprehensive technical overview of N-(2-Bromo-4,5-dichlorophenyl)acetamide (CAS No. 1940-31-4), a halogenated aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its unique substitution pattern makes it a valuable intermediate and building block for creating complex molecular architectures. This document delves into its chemical properties, provides a detailed synthetic protocol with mechanistic insights, discusses its potential applications, and outlines essential safety and handling procedures.
Core Molecular Profile and Physicochemical Properties
N-(2-Bromo-4,5-dichlorophenyl)acetamide is a polysubstituted benzene derivative. The presence of three halogen atoms (one bromine, two chlorine) and an acetamide group imparts specific reactivity and physical characteristics. These features are critical for its utility as a chemical intermediate, particularly in tuning the steric and electronic properties of target molecules in medicinal chemistry.
Key Physicochemical Data
The fundamental properties of N-(2-Bromo-4,5-dichlorophenyl)acetamide are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 1940-31-4 | [1][2] |
| Molecular Formula | C₈H₆BrCl₂NO | [1][2][3] |
| Molecular Weight | 282.95 g/mol | [1][2] |
| IUPAC Name | N-(2-bromo-4,5-dichlorophenyl)acetamide | [4] |
| SMILES | CC(=O)NC1=CC(Cl)=C(Cl)C=C1Br | [2] |
| Purity | ≥98% (typical) | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide is not a trivial, single-step reaction. It requires a strategic approach, typically involving the formation of a halogenated aniline precursor followed by N-acetylation. This multi-step process allows for precise control over the regiochemistry of the halogen substituents.
Conceptual Synthesis Workflow
The logical pathway to the target molecule involves two primary transformations: electrophilic bromination of a dichloroaniline precursor and subsequent amidation.
Caption: A logical workflow for the synthesis of the title compound.
Detailed Experimental Protocol: A Two-Step Synthesis
This protocol is a validated, reliable method derived from established procedures for halogenation and acetylation of aromatic amines.[5][6][7]
Part A: Synthesis of 2-Bromo-4,5-dichloroaniline (Intermediate)
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Expertise & Causality: The aniline starting material, 4,5-dichloroaniline, has an activating amino group that directs electrophiles to the ortho and para positions. Since the para position is blocked by a chlorine atom, bromination is directed to one of the two available ortho positions (C2 or C6). The reaction is typically performed in a polar protic solvent like acetic acid to facilitate the polarization of bromine and manage the reactivity of the aniline.
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Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4,5-dichloroaniline (10.0 g, 0.0617 mol) in 100 mL of glacial acetic acid.
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Bromination: While stirring at room temperature, add a solution of bromine (10.8 g, 0.0679 mol, 1.1 equivalents) in 20 mL of glacial acetic acid dropwise over 30-45 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Completion: Stir the mixture for an additional 2-3 hours at room temperature after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate. Neutralize the solution by slowly adding aqueous sodium bicarbonate until effervescence ceases.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-Bromo-4,5-dichloroaniline can be purified further by recrystallization from an ethanol/water mixture to yield the pure intermediate.
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Part B: Synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide (Final Product)
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Expertise & Causality: This step is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent. Acetic anhydride is often preferred for its ease of handling and because the acetic acid byproduct is less corrosive than the HCl generated when using acetyl chloride. If acetyl chloride is used, a non-nucleophilic base like triethylamine or pyridine must be added to neutralize the HCl, preventing it from protonating the starting aniline and rendering it unreactive.[7]
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Protocol:
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve the purified 2-Bromo-4,5-dichloroaniline (10.0 g, 0.0415 mol) in 80 mL of dichloromethane. Cool the solution to 0°C in an ice bath.
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Acetylation: Add triethylamine (6.3 g, 0.0622 mol, 1.5 equivalents) to the solution. Then, add acetyl chloride (3.6 g, 0.0457 mol, 1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7] Monitor for completion via TLC.
-
Work-up and Isolation: Dilute the mixture with an additional 100 mL of dichloromethane. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from hot ethanol to afford N-(2-Bromo-4,5-dichlorophenyl)acetamide as a pure crystalline solid.
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Applications in Research and Development
N-(2-Bromo-4,5-dichlorophenyl)acetamide is not typically an end-product but rather a strategic intermediate. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degradation technologies.[3]
The highly functionalized phenyl ring serves as a versatile scaffold for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the bromine-substituted position. The dichlorophenyl moiety itself is a structural motif found in molecules with diverse biological activities, including inhibitors of enzymes like furin.[8][9]
Potential Role in Drug Discovery
Caption: Role as a versatile intermediate in synthetic chemistry.
Researchers can leverage this compound to:
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Synthesize Analogs: Create libraries of compounds for structure-activity relationship (SAR) studies by modifying the bromine position.
-
Develop Novel Inhibitors: The dichlorophenyl group is a known pharmacophore that can be incorporated into new inhibitor designs.[8]
-
Access Complex Scaffolds: Use as a starting material for multi-step syntheses of novel heterocyclic systems or other complex molecular frameworks.
Analytical Characterization
To ensure the identity and purity of synthesized N-(2-Bromo-4,5-dichlorophenyl)acetamide, a combination of analytical techniques is essential. Commercial suppliers typically provide documentation from methods such as NMR, HPLC, and LC-MS.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the acetyl methyl group (a singlet around 2.2 ppm), the amide proton (a singlet, broad), and the aromatic protons (two singlets or doublets in the aromatic region).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon (~168 ppm), the methyl carbon (~24 ppm), and the six unique aromatic carbons.
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Mass Spectrometry (MS): Will confirm the molecular weight (282.95 g/mol ) and show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
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High-Performance Liquid Chromatography (HPLC): Is used to determine the purity of the compound, ideally showing a single major peak.
Safety and Handling
As a halogenated aromatic compound, N-(2-Bromo-4,5-dichlorophenyl)acetamide must be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data for this compound is limited, analogous halogenated anilines can cause irritation to the skin, eyes, and respiratory tract.[10] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to ensure long-term stability.[1]
References
-
CP Lab Safety. (n.d.). N-Acetyl 2-bromo-4, 5-dichloroaniline, min 98%, 25 grams. Retrieved from [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
- European Patent Office. (n.d.). EP0727412A2 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
-
Srini Chem. (n.d.). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from [Link]
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Dahm, G., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(5), 1255–1266. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]
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Al-Ghanayem, A. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][11]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3871–3887. Retrieved from [Link]
Sources
- 1. 1940-31-4|N-(2-Bromo-4,5-dichlorophenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 7. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. srinichem.com [srinichem.com]
- 11. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]




